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Compound of Interest

Compound Name:

(R)-3-Amino-3-(3-

(trifluoromethyl)phenyl)propanoic

acid

Cat. No.: B113031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data
This technical guide provides an in-depth overview of (R)-3-Amino-3-(3-
(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid derivative of significant interest

in medicinal chemistry and drug development. Its structural features, particularly the

trifluoromethyl group, impart unique properties that are increasingly exploited in the design of

novel therapeutics.
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Property Value

CAS Number 793663-51-1[1]

Molecular Formula C₁₀H₁₀F₃NO₂

Molecular Weight 233.19 g/mol

IUPAC Name
(3R)-3-amino-3-[3-

(trifluoromethyl)phenyl]propanoic acid

Synonyms

(R)-3-Amino-3-(3-

trifluoromethylphenyl)propanoic acid, (3R)-3-

amino-3-[3-(trifluoromethyl)phenyl]propanoic

acid

Synthesis and Experimental Protocols
The enantioselective synthesis of β-amino acids, particularly those bearing a trifluoromethyl

group, is a key challenge in synthetic organic chemistry. While a specific detailed protocol for

the direct synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is not

readily available in public literature, a general and robust methodology involves the asymmetric

hydrogenation of a corresponding β-aryl-β-trifluoromethyl dehydroamino acid precursor. The

following protocol is a representative method adapted from established procedures for similar

compounds.

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-β-Amino Acids

This protocol outlines a general workflow for the enantioselective synthesis of the target

compound's structural class.

Preparation of the Precursor: The synthesis begins with the preparation of the corresponding

α,β-dehydroamino acid. This can be achieved through various condensation reactions, for

instance, the Erlenmeyer-Plöchl reaction between an appropriate benzaldehyde derivative

(3-(trifluoromethyl)benzaldehyde) and N-acetylglycine.

Asymmetric Hydrogenation:
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A solution of the dehydroamino acid precursor is prepared in a suitable solvent, such as

methanol or ethanol, in a high-pressure reactor.

A chiral rhodium or ruthenium-based catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine

ligand such as (R)-BINAP) is added. The choice of catalyst and ligand is crucial for

achieving high enantioselectivity.

The reactor is purged with hydrogen gas and then pressurized to a specific level (typically

10-50 atm).

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to

50°C) for a specified duration (typically 12-48 hours) until the reaction is complete, as

monitored by techniques like TLC or HPLC.

Work-up and Purification:

Upon completion, the reactor is depressurized, and the solvent is removed under reduced

pressure.

The crude product is then subjected to a standard work-up procedure, which may involve

extraction and washing to remove the catalyst and any unreacted starting materials.

Purification is typically achieved by recrystallization or column chromatography to yield the

highly pure (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

Characterization: The final product's identity and purity are confirmed using analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC) to ensure the desired

stereochemistry and purity have been achieved.

Asymmetric Synthesis Workflow
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Asymmetric Synthesis Workflow

Biological Activity and Signaling Pathways
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is recognized as a valuable

building block in the development of novel pharmaceutical agents, particularly those targeting

the central nervous system.[2] While specific biological data for this exact compound is limited

in publicly accessible literature, its structural similarity to known neuromodulatory agents

suggests potential interactions with neurotransmitter systems.

Potential Interaction with GABA Receptors:

The structural resemblance of β-amino acids to γ-aminobutyric acid (GABA), the primary

inhibitory neurotransmitter in the mammalian central nervous system, suggests that (R)-3-
Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid may act as a GABA analogue.

GABAergic signaling is crucial for regulating neuronal excitability, and its dysfunction is

implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and

sleep disorders.

Compounds that modulate GABA receptors or GABA transporters can have significant

therapeutic effects.[3][4] The trifluoromethyl group on the phenyl ring of the target compound

can enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier, a

critical property for centrally acting drugs.

Hypothesized Signaling Pathway Modulation:

Should (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid interact with GABA

receptors (GABA-A or GABA-B), it could modulate downstream signaling cascades. For

instance, activation of GABA-A receptors, which are ligand-gated ion channels, leads to an

influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Activation of

GABA-B receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl

cyclase and modulation of calcium and potassium channels.

Further experimental validation is required to elucidate the precise mechanism of action and

the specific signaling pathways modulated by (R)-3-Amino-3-(3-
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(trifluoromethyl)phenyl)propanoic acid.
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Hypothesized GABAergic Signaling Interaction

Applications in Drug Development
The unique physicochemical properties conferred by the trifluoromethyl group make (R)-3-
Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid an attractive scaffold for drug discovery.

The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane

permeability of a drug candidate. This compound serves as a key intermediate in the synthesis

of more complex molecules with potential therapeutic applications in:
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Neurological Disorders: As a potential modulator of GABAergic neurotransmission, it is a

promising starting point for the development of anticonvulsants, anxiolytics, and muscle

relaxants.

Other Therapeutic Areas: The β-amino acid motif is also found in various other biologically

active compounds, and the incorporation of the trifluoromethylphenyl group could be

explored for developing agents in oncology, infectious diseases, and metabolic disorders.

Conclusion
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral building block with

significant potential in the field of drug discovery and development. Its synthesis, while

requiring specialized asymmetric methods, provides access to a scaffold with desirable

properties for creating novel therapeutics. Further research into its specific biological targets

and mechanisms of action is warranted to fully exploit its potential in addressing unmet medical

needs, particularly in the realm of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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